PKUMDL-WQ-2201

概要

説明

PKUMDL WQ 2201は、ホスホグリセリン酸脱水素酵素(PHGDH)の負のアロステリックモジュレーターとしての役割で知られている化学化合物です。 この化合物は、セリン生合成経路を標的にすることにより、癌細胞の増殖を阻害する上で大きな可能性を示しています .

科学的研究の応用

PKUMDL WQ 2201 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of PHGDH and its effects on metabolic pathways.

Biology: Investigated for its role in inhibiting serine biosynthesis in cancer cells.

Medicine: Potential therapeutic agent for treating cancers that overexpress PHGDH.

Industry: Utilized in the development of new drugs and treatment modalities .

作用機序

PKUMDL WQ 2201は、活性部位とは異なるPHGDHのアロステリック部位に結合することによりその効果を発揮します。この結合は酵素の活性を阻害し、セリン合成の減少につながります。 セリン生合成の阻害は、癌細胞の増殖に不可欠な代謝プロセスを混乱させ、腫瘍の増殖を抑制します .

類似の化合物との比較

類似の化合物

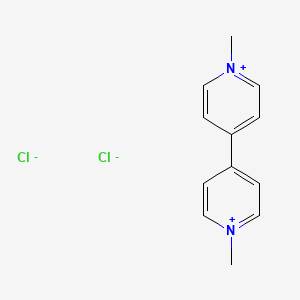

PKUMDL WQ 2202: 化学構造がわずかに異なるPHGDHの別のアロステリック阻害剤。

PKUMDL WQ 2203: 機能は似ていますが、結合親和性と有効性に違いがあります.

独自性

PKUMDL WQ 2201は、PHGDH阻害剤としての高い選択性と効力によって特徴付けられます。 さまざまな癌モデルにおける腫瘍増殖の抑制において著しい有効性を示しており、さらなる開発のための有望な候補となっています .

生化学分析

Biochemical Properties

PKUMDL-WQ-2201 plays a crucial role in biochemical reactions by selectively inhibiting phosphoglycerate dehydrogenase (PHGDH). This enzyme is involved in the serine synthesis pathway, which is critical for cancer cell proliferation. This compound binds to allosteric site II in the substrate-binding domain of PHGDH, thereby inhibiting its activity . This interaction disrupts the serine synthesis pathway, leading to reduced serine levels in cancer cells and ultimately inhibiting their growth.

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It influences cell function by inhibiting the serine synthesis pathway, which is essential for cell proliferation and survival. This inhibition leads to a decrease in serine levels, affecting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this results in reduced cell viability and tumor growth inhibition.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the allosteric site II of phosphoglycerate dehydrogenase (PHGDH). This binding inhibits the enzyme’s activity, preventing the conversion of 3-phosphoglycerate to phosphohydroxypyruvate, a key step in the serine synthesis pathway . By inhibiting this pathway, this compound reduces serine levels in cancer cells, leading to decreased cell proliferation and tumor growth.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions (2-8°C) and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound continues to inhibit serine synthesis and reduce cancer cell viability over time, with no significant degradation observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent suppression of cell viability in a range of cancer cell lines . At higher doses, this compound effectively inhibits tumor growth in xenograft mouse models . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile.

Metabolic Pathways

This compound is involved in the serine synthesis pathway by inhibiting phosphoglycerate dehydrogenase (PHGDH). This inhibition disrupts the conversion of 3-phosphoglycerate to phosphohydroxypyruvate, leading to reduced serine levels in cells . The compound does not appear to interact significantly with other metabolic pathways, making it a specific inhibitor of serine synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The compound’s solubility in DMSO (15 mg/mL) facilitates its cellular uptake and distribution . This compound does not rely on specific transporters or binding proteins for its localization, allowing it to accumulate in target cells and tissues effectively.

Subcellular Localization

This compound is localized primarily in the cytoplasm, where it interacts with phosphoglycerate dehydrogenase (PHGDH) in the serine synthesis pathway . The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles, ensuring its activity is focused on inhibiting serine synthesis.

準備方法

合成ルートおよび反応条件

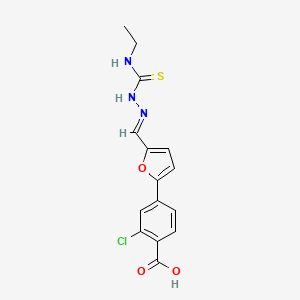

PKUMDL WQ 2201は、2-クロロ-4-ニトロ安息香酸とさまざまな試薬との反応を含む多段階プロセスによって合成することができます。主なステップには以下が含まれます。

ニトロ化: 芳香環へのニトロ基の導入。

還元: ニトロ基をアミノ基に変換する。

環化: フラン環の形成。

置換: エチルアミノ基の導入.

工業生産方法

PKUMDL WQ 2201の工業生産には、高い収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには通常以下が含まれます。

バッチ処理: 試薬と溶媒の制御された添加。

化学反応の分析

反応の種類

PKUMDL WQ 2201は、次のようないくつかの種類の化学反応を起こします。

酸化: 官能基をより高い酸化状態に変換する。

還元: ニトロ基をアミノ基に還元する。

置換: 官能基を他の置換基と置き換える.

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

溶媒: ジメチルスルホキシド、エタノール.

形成される主な生成物

これらの反応から形成される主な生成物には、PKUMDL WQ 2201のさまざまな誘導体が含まれ、それらはさらなる研究開発に使用できます .

科学研究への応用

PKUMDL WQ 2201は、次のような幅広い科学研究への応用があります。

化学: PHGDHの阻害とその代謝経路への影響を研究するためのツールとして使用されます。

生物学: 癌細胞におけるセリン生合成阻害における役割について調査されています。

医学: PHGDHを過剰発現する癌の治療のための潜在的な治療薬。

産業: 新しい薬物や治療法の開発に使用されています .

類似化合物との比較

Similar Compounds

PKUMDL WQ 2202: Another allosteric inhibitor of PHGDH with a slightly different chemical structure.

PKUMDL WQ 2203: Similar in function but with variations in binding affinity and efficacy.

Uniqueness

PKUMDL WQ 2201 is unique due to its high selectivity and potency as a PHGDH inhibitor. It has shown significant efficacy in reducing tumor growth in various cancer models, making it a promising candidate for further development .

特性

IUPAC Name |

2-chloro-4-[5-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]furan-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3S/c1-2-17-15(23)19-18-8-10-4-6-13(22-10)9-3-5-11(14(20)21)12(16)7-9/h3-8H,2H2,1H3,(H,20,21)(H2,17,19,23)/b18-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPACBFAEZIPDRT-QGMBQPNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)NN=CC1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=S)N/N=C/C1=CC=C(O1)C2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

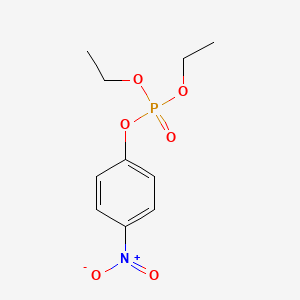

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

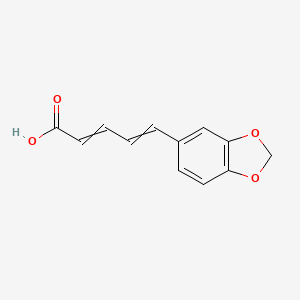

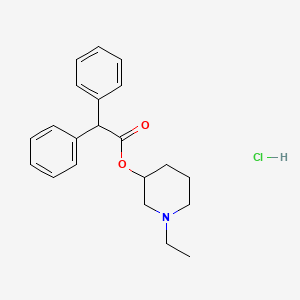

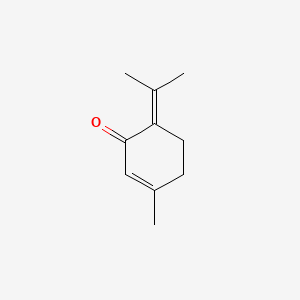

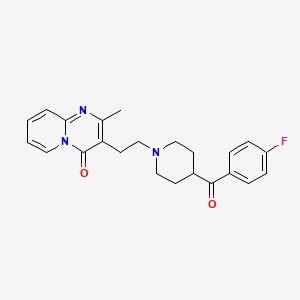

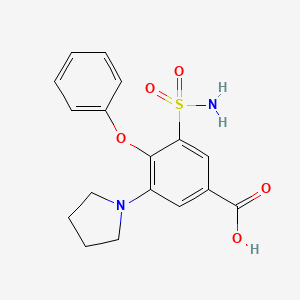

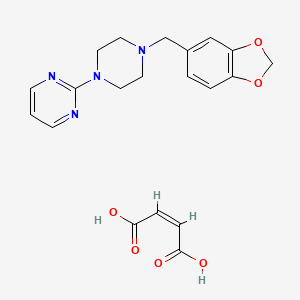

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(HYDROXYMETHYL)-2-PYRIDYL]METHYL 2-(4-CHLOROPHENOXY)-2-METHYLPROPIONATE HYDROCHLORIDE](/img/structure/B1678449.png)